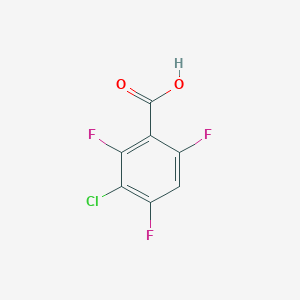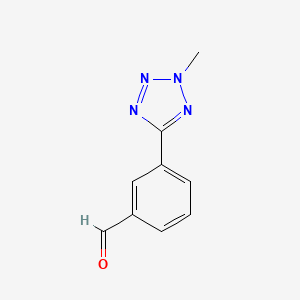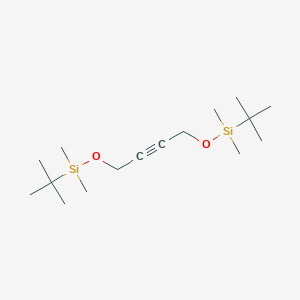
1,4-Bis-t-butyldimethylsilyloxy-2-butyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,4-Bis-t-butyldimethylsilyloxy-2-butyne involves several steps. It may be used in the synthesis of 1-(tert-butyldimethylsilyloxy)-3-pentyn-5-ol and 1-(tert-butyldimethylsilyloxy)-6,6-dimethyl-3-heptyn-5-ol .Molecular Structure Analysis
The linear formula of 1,4-Bis-t-butyldimethylsilyloxy-2-butyne is CH≡C (CH2)2OSi (CH3)2C (CH3)3 . Its molecular weight is 184.35 .Chemical Reactions Analysis
1,4-Bis-t-butyldimethylsilyloxy-2-butyne may be used in the synthesis of 1-(tert-butyldimethylsilyloxy)-3-pentyn-5-ol and 1-(tert-butyldimethylsilyloxy)-6,6-dimethyl-3-heptyn-5-ol .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,4-Bis-t-butyldimethylsilyloxy-2-butyne include a refractive index of n20/D 1.43 (lit.), a boiling point of 70-74 °C/10 mmHg (lit.), and a density of 0.893 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Synthesis of Alcohols
1,4-Bis-Tert-butyldimethylsilyloxy-2-butyne can be used in the synthesis of alcohols. For instance, it may be used in the synthesis of 1-(tert-butyldimethylsilyloxy)-3-pentyn-5-ol and 1-(tert-butyldimethylsilyloxy)-6,6-dimethyl-3-heptyn-5-ol .
Production of Polymers
This compound is a monomer that is used in the production of polymers . Polymers have a wide range of applications, from packaging materials to high-performance parts.
Treatment for Diabetic Neuropathy
Research has shown that 1,4-Bis-Tert-butyldimethylsilyloxy-2-butyne can be an effective treatment for diabetic neuropathy . Diabetic neuropathy is a chronic condition caused by damage to the peripheral nerves.
Protection Against Nerve Damage
In addition to its potential use in treating diabetic neuropathy, this compound has also been shown to help protect against nerve damage .
Improvement of Bladder Function
Studies on rats have shown that 1,4-Bis-Tert-butyldimethylsilyloxy-2-butyne can improve bladder function . This could potentially lead to new treatments for bladder-related health issues.
Synthesis of Natural Products
This compound is used as an important reagent in the total synthesis of natural products such as (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A . These natural products have various biological activities and are of interest in the field of medicinal chemistry.
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl-[4-[tert-butyl(dimethyl)silyl]oxybut-2-ynoxy]-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O2Si2/c1-15(2,3)19(7,8)17-13-11-12-14-18-20(9,10)16(4,5)6/h13-14H2,1-10H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRGYKAWNPAZDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC#CCO[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O2Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444524 |
Source


|
| Record name | 4,9-Dioxa-3,10-disiladodec-6-yne, 2,2,3,3,10,10,11,11-octamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
163591-85-3 |
Source


|
| Record name | 4,9-Dioxa-3,10-disiladodec-6-yne, 2,2,3,3,10,10,11,11-octamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

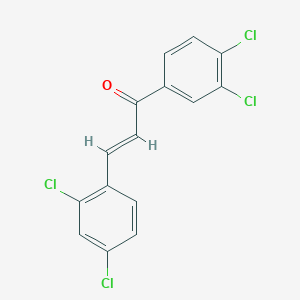
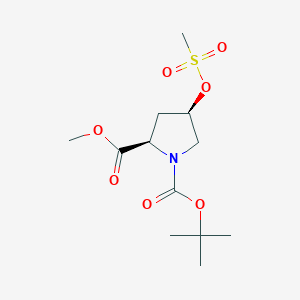



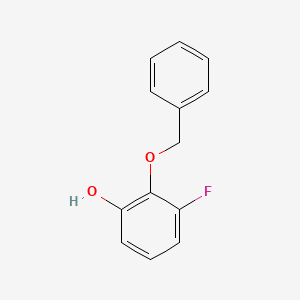

![[3,5-Dibromo-4-(propan-2-yloxy)phenyl]methanol](/img/structure/B6317955.png)
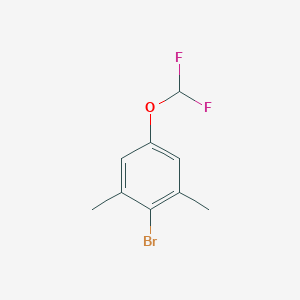
![Phenethyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317985.png)
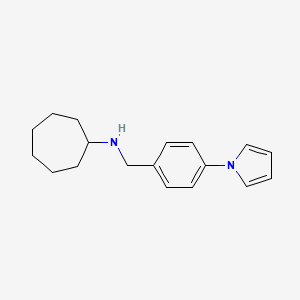
![Cycloheptyl-(4-[1,2,4]triazol-1-yl-benzyl)-amine, 95%](/img/structure/B6317997.png)
